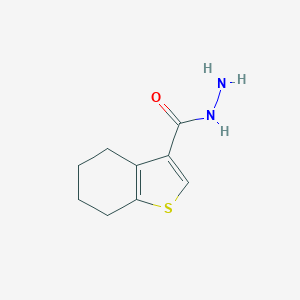

4,5,6,7-Tetrahydro-1-benzotiofeno-3-carbohidrazida

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzothiophene derivatives involves various organic reagents and methods. For instance, novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide by reacting with different organic reagents . Another study describes the chemoselective synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid from its formyl precursor using Et3SiH/I2 as a reducing agent . Additionally, ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate was prepared and converted into various heterocyclic compounds with potential hypnotic activity .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques such as IR, 1H NMR, MS spectral data, and elemental analysis . These techniques provide detailed information about the molecular framework and substituents present in the benzothiophene derivatives.

Chemical Reactions Analysis

The chemical reactivity of benzothiophene derivatives is influenced by the substituents present on the aromatic core. For example, the reaction of 3-chloro-1-benzothiophene-2-carbohydrazide with potassium thiocyanate led to the formation of various heterocyclic compounds including thioxotetrahydropyrimidine, thiazoles, triazoles, and oxadiazoles . The influence of substituents on the reactivity and the completeness of the condensation reaction was also observed in the synthesis of azomethine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives, such as their purity, were assessed using techniques like HPLC. The purity of the synthesized azomethine derivatives was found to be more than 95% . The acute toxicity of the compounds was determined by their LD50 values, and preliminary pharmacological screening was conducted to assess their biological activities, including antiarrhythmic, serotonin antagonist, antianxiety, hypnotic, antimicrobial, analgesic, and anthelmintic activities .

Aplicaciones Científicas De Investigación

Agentes anticorrosivos

Este compuesto se ha utilizado en la síntesis de colorantes azo incorporados con 4,5,6,7-tetrahidro-1,3-benzotiazol, que sirven como agentes anticorrosivos que protegen el acero dulce de la corrosión ácida. La eficiencia de estos colorantes como inhibidores se ha estudiado mediante técnicas como la polarización potenciodinámica y la espectroscopia de impedancia electroquímica .

Actividad antifúngica y antibacteriana

Los derivados del 4,5,6,7-tetrahidro-1-benzotiofeno se han evaluado por su potencial para tratar diversas cepas de hongos y bacterias, lo que indica su importancia en el desarrollo de nuevos agentes antimicrobianos .

Extracción quimioselectiva

El núcleo estructural de este compuesto ha encontrado aplicación en la construcción de líquidos iónicos triazólicos bicíclicos fusionados. Estos se han diseñado para la extracción quimioselectiva de iones cobre (II) y péptidos que contienen histidina .

Síntesis de ácidos carboxílicos

También se ha utilizado en la síntesis quimioselectiva del ácido 3-metil-4,5,6,7-tetrahidro-1-benzotiofeno-2-carboxílico a partir de aldehídos relacionados utilizando agentes reductores .

Estudios de acoplamiento molecular

Los derivados del 4,5,6,7-Tetrahydrobenzo[b]tiofeno se han sintetizado y sometido a estudios de acoplamiento molecular para explorar sus posibles actividades biológicas .

Agentes inductores de apoptosis

Una síntesis multicomponente que involucra este compuesto llevó al descubrimiento de nuevos agentes inductores de apoptosis. Esto destaca su papel en las aplicaciones terapéuticas dirigidas a la muerte celular programada .

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c10-11-9(12)7-5-13-8-4-2-1-3-6(7)8/h5H,1-4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYMUMWHHNFTDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354217 | |

| Record name | 4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135840-47-0 | |

| Record name | 4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

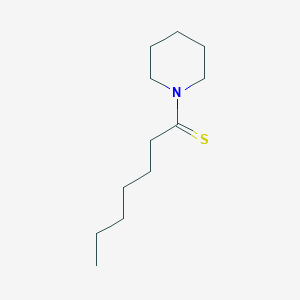

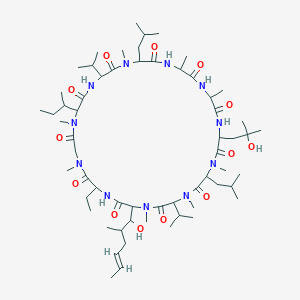

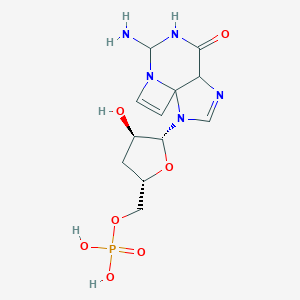

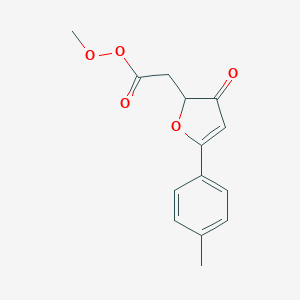

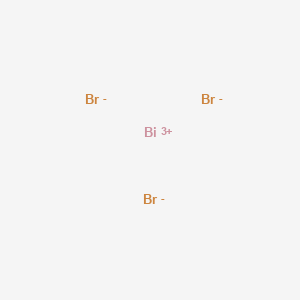

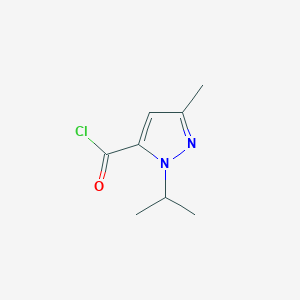

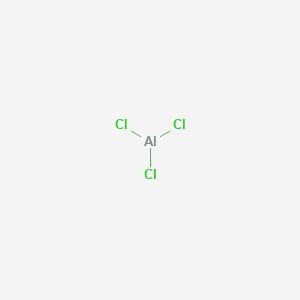

Feasible Synthetic Routes

Q & A

Q1: What is the significance of complexing 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide with Cadmium (II) and Mercury (II) chloride?

A1: The research aimed to investigate the impact of complexing 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide, a Schiff base ligand, with Cadmium (II) and Mercury (II) chloride. This complexation led to the formation of new metal complexes with potential antimicrobial properties. The study characterized these complexes using various techniques like elemental analysis, molar conductance, and spectroscopic methods (UV-Vis, FT-IR, 1H NMR). The study found that these complexes exhibited antimicrobial activity against drug-resistant bacteria, particularly Extended Spectrum β-Lactamase and Metallo β-Lactamase producing pathogens []. This finding suggests that these complexes could potentially be used in treating infections caused by drug-resistant bacteria.

Q2: What structural information about the synthesized complexes was revealed by the spectral characterization?

A2: The spectral data provided crucial insights into the structure of the synthesized complexes. The study utilized UV-Vis, FT-IR, and 1H NMR spectroscopy to understand the coordination and geometry of the complexes. The analysis of the spectra indicated a 1:1 stoichiometry for the metal:ligand ratio in the complexes. Furthermore, the spectral data suggested a tetrahedral geometry for these complexes []. This structural information is essential to understand the stability and potential interactions of these complexes in biological systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4h-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde](/img/structure/B147897.png)